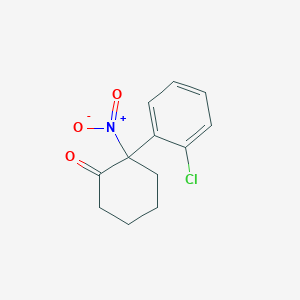

2-(2-Chlorophenyl)-2-nitrocyclohexanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C12H12ClNO3 |

|---|---|

分子量 |

253.68 g/mol |

IUPAC名 |

2-(2-chlorophenyl)-2-nitrocyclohexan-1-one |

InChI |

InChI=1S/C12H12ClNO3/c13-10-6-2-1-5-9(10)12(14(16)17)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8H2 |

InChIキー |

OBRSWNBWMZPYHU-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds, including norketamine and ketamine.[1][2][3] This document details the synthetic pathways, experimental protocols, and in-depth characterization of the target compound. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a thermolabile yellow powder that serves as a crucial precursor in synthetic organic chemistry.[4][5] Its significance lies primarily in its role as a starting material for the production of norketamine, a metabolite of ketamine, and ketamine itself, an essential anesthetic and antidepressant.[1][2][3][6] The compound's structure, featuring a chiral center and functional groups amenable to further transformation, makes it a molecule of interest for the development of novel therapeutics, including NMDA receptor antagonists.[1] This guide will focus on the practical aspects of its preparation and the analytical techniques used for its thorough characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | PubChem[7] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | PubChem[7] |

| Molecular Weight | 253.68 g/mol | PubChem[7] |

| Appearance | Yellow powder | [4][5] |

| Stability | Thermolabile | [4][5] |

Synthesis Pathway

The primary route for the synthesis of this compound involves a Michael addition reaction. This method is an efficient way to form the crucial carbon-carbon bond between the cyclohexanone (B45756) and the 2-chlorophenyl moieties. An alternative patented method involves the reaction of o-chlorophenyl lithium with oxidized cyclohexene (B86901) followed by nitration.[8]

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is based on the general principles of the Michael addition of ketones to nitro-olefins.[9][10][11][12][13]

Materials:

-

Cyclohexanone

-

1-Chloro-2-nitrobenzene

-

Base catalyst (e.g., sodium ethoxide, pyrrolidine-based organocatalyst)

-

Anhydrous solvent (e.g., ethanol, dichloromethane)

-

Hydrochloric acid (for neutralization)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the base catalyst in the anhydrous solvent.

-

Add cyclohexanone to the solution and stir for 15 minutes to facilitate enolate or enamine formation.

-

Slowly add a solution of 1-chloro-2-nitrobenzene in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the catalyst.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization Protocols

The purified product is characterized using various spectroscopic methods to confirm its identity and purity.[4][5]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a standard NMR spectrometer (e.g., 400 MHz).

4.2.2. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can be used.[5]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Analysis: The mass spectrum will provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) and nitro (NO₂) groups.

Characterization Data

The following tables summarize the expected characterization data for this compound based on literature reports.[4][5]

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Specific values to be populated from experimental data | Aromatic protons | ||

| Specific values to be populated from experimental data | Cyclohexanone protons (α, β, γ) |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Specific values to be populated from experimental data | Carbonyl carbon (C=O) |

| Specific values to be populated from experimental data | Quaternary carbon (C-NO₂) |

| Specific values to be populated from experimental data | Aromatic carbons |

| Specific values to be populated from experimental data | Cyclohexanone carbons |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 253.05 | [M]⁺ (Molecular Ion) |

| Specific values to be populated from experimental data | Characteristic Fragments |

Logical Pathway from Precursor to Ketamine

The synthesized this compound is a direct precursor to norketamine, which is then methylated to produce ketamine.[2]

Conclusion

This guide has outlined the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of ketamine and related compounds. The detailed characterization is essential for ensuring the purity and identity of this key intermediate, which is critical for subsequent synthetic steps and for meeting regulatory standards in drug development. The thermolabile nature of the compound necessitates careful handling and storage to maintain its integrity.[4][5] Further research could focus on optimizing the synthesis to improve yields and stereoselectivity, which is of particular importance for the development of chiral pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a novel norketamine precursor from seized powders: this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel norketamine precursor from seized powders: this compound | CoLab [colab.ws]

- 6. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]

- 7. This compound | C12H12ClNO3 | CID 132822093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ethz.ch [ethz.ch]

- 12. mdpi.com [mdpi.com]

- 13. Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of pharmacologically active compounds such as norketamine and ketamine. This document collates available data on its structural, spectroscopic, and physical characteristics. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 2-CPNCH, is a synthetic compound characterized by a cyclohexanone (B45756) ring substituted at the second position with both a 2-chlorophenyl group and a nitro group.[1][2] It has been identified as a thermolabile yellow powder in seized materials intended for illicit drug synthesis.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [5] |

| Molecular Weight | 253.68 g/mol | [5] |

| Appearance | Crystalline solid, yellow powder | [1][4] |

| Melting Point | Not available | |

| Boiling Point | 412.5 ± 45.0 °C (Predicted) | |

| Solubility | DMF: 30 mg/mL; DMSO: 10 mg/mL; Ethanol: 0.5 mg/mL | [1] |

| CAS Number | 2079878-75-2 | [1] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of the compound.[6]

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[6]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-(2-chlorophenyl)cyclohexanone. The following protocol is a representative method.

dot

References

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H12ClNO3 | CID 132822093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of a novel norketamine precursor from seized powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a novel norketamine precursor from seized powders: this compound | CoLab [colab.ws]

Spectroscopic and Synthetic Profile of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a significant precursor in the synthesis of norketamine and ketamine.[1][2] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for these analytical techniques. Furthermore, it outlines the synthetic pathway from this precursor to ketamine, a compound of significant interest in pharmacology.

Spectroscopic Data

The following tables summarize the known spectroscopic data for this compound. This data is primarily derived from the findings published by Yen, Y.-T., et al. in Forensic Science International (2022).[3]

Table 1: NMR Spectroscopic Data

| Nucleus | Technique | Reported Data |

| ¹H | NMR | Data available in primary literature[3] |

| ¹³C | NMR | Data available in primary literature[3] |

| ¹H-¹H | 2D COSY | Data available in primary literature[3] |

| ¹H-¹³C | 2D HSQC | Data available in primary literature[3] |

Table 2: Mass Spectrometry (MS) Data

| Technique | Reported Data |

| GC-MS | Mass fragments reported in primary literature[3] |

| LC-HRMS | Analysis performed as per primary literature[3] |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption Bands |

| Nitro Group (NO₂) | Asymmetric stretch: ~1550-1475 cm⁻¹; Symmetric stretch: ~1360-1290 cm⁻¹ |

| Carbonyl Group (C=O) | Strong absorption band expected in the region of ~1715 cm⁻¹ |

| Aromatic C-H | Stretching vibrations typically above 3000 cm⁻¹ |

| Aliphatic C-H | Stretching vibrations typically below 3000 cm⁻¹ |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are representative methodologies based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Injector: Set to a temperature of 250-280°C. A splitless or split injection can be used.

-

GC Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background correction on the sample spectrum.

Synthetic Pathway and Experimental Workflow

This compound is a key intermediate in the synthesis of norketamine, which is subsequently methylated to produce ketamine.[4][5] The following diagrams illustrate the synthetic pathway and a general experimental workflow for the analysis of this precursor.

Caption: Synthetic pathway from this compound to Ketamine.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

- 3. Identification of a novel norketamine precursor from seized powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "A fast GC-MS screening procedure for ketamine and its metabolites in u" by H.-R. Lin and A.-C. Lua [jfda-online.com]

- 5. Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a significant precursor in the synthesis of norketamine and ketamine.[1][2] The document outlines the experimental methodologies employed for its structural determination and presents a comprehensive summary of its crystallographic data. The logical workflow of the analysis is also visualized to facilitate a clearer understanding of the process. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the fields of medicinal chemistry, forensic science, and drug development, offering foundational data for further investigation and application of this compound.

Introduction

This compound (also referred to as 2-CPNCH) is a key chemical intermediate in the synthesis of various psychoactive compounds, most notably norketamine.[3] Its chemical structure, featuring a cyclohexanone (B45756) ring with a nitro group and a 2-chlorophenyl group attached to the alpha-carbon, makes it a versatile precursor in organic synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its reactivity, stability, and physical properties.

The definitive elucidation of its solid-state structure has been accomplished through single-crystal X-ray diffraction.[2] This analysis is critical for forensic identification of seized materials and for optimizing synthetic pathways in pharmaceutical development.[2] This guide synthesizes the available crystallographic data and experimental procedures to provide a comprehensive technical resource.

Experimental Protocols

The methodologies detailed herein are based on the single-crystal X-ray diffraction study of this compound.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained from a solution of the compound. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) are crucial for obtaining high-quality crystals.

Note: The specific details of the crystal growth procedure are not available in the public domain at this time.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer equipped with a specific X-ray source (e.g., Mo Kα radiation) and a detector. Data was collected at a controlled temperature to minimize thermal vibrations and potential degradation of the crystal. A series of diffraction images were recorded as the crystal was rotated.

Note: Detailed information regarding the make and model of the diffractometer, the exact temperature of data collection, and the specific data collection strategy are contained within the primary scientific literature.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Note: The specific software packages used for data processing, structure solution, and refinement are detailed in the original research publication.

Data Presentation

The following tables summarize the key crystallographic data and selected geometric parameters for this compound.

Note: The following data is presented as a template. The exact quantitative values are not publicly available and should be extracted from the primary research article: Yen, Y.-T., et al. (2022). Identification of a novel norketamine precursor from seized powders: this compound. Forensic Science International, 333, 111241.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂ClNO₃ |

| Formula Weight | 253.68 |

| Temperature | Value (K) |

| Wavelength | Value (Å) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a | Value (Å) |

| b | Value (Å) |

| c | Value (Å) |

| α | Value (°) |

| β | Value (°) |

| γ | Value (°) |

| Volume | Value (ų) |

| Z | Value |

| Density (calculated) | Value (g/cm³) |

| Absorption Coefficient | Value (mm⁻¹) |

| F(000) | Value |

| Data Collection | |

| Theta range for data collection | Value (°) |

| Index ranges | h, k, l values |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Refinement | |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value (e.Å⁻³) |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl(1)-C(1) | Value |

| O(1)-C(7) | Value |

| O(2)-N(1) | Value |

| O(3)-N(1) | Value |

| N(1)-C(8) | Value |

| C(1)-C(2) | Value |

| C(7)-C(8) | Value |

| C(8)-C(9) | Value |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(2)-C(1)-Cl(1) | Value |

| O(2)-N(1)-O(3) | Value |

| O(2)-N(1)-C(8) | Value |

| O(3)-N(1)-C(8) | Value |

| C(1)-C(2)-C(8) | Value |

| O(1)-C(7)-C(8) | Value |

| N(1)-C(8)-C(7) | Value |

| N(1)-C(8)-C(9) | Value |

Visualization

The following diagrams illustrate the logical workflow of the crystal structure analysis.

Caption: Experimental workflow for the crystal structure analysis.

Caption: Relationship between crystal structure data and applications.

References

- 1. A new process of ketamine synthesis from this compound proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a novel norketamine precursor from seized powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

Stability and Degradation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key precursor in the synthesis of norketamine and ketamine. While noted in forensic literature as a thermolabile powder, detailed public data on its stability under various stress conditions is scarce. This document consolidates the available information and presents a theoretical framework for its degradation based on the chemical properties of α-nitro ketones. Furthermore, it outlines recommended experimental protocols for conducting comprehensive forced degradation studies in line with pharmaceutical industry standards, and proposes potential degradation pathways. This guide is intended to be a foundational resource for researchers investigating the stability, handling, and impurity profiling of this compound.

Introduction

This compound is a synthetic organic compound primarily recognized for its role as an intermediate in the illicit synthesis of ketamine and its metabolite, norketamine.[1][2] Its identification in seized materials has been documented, and its thermolabile nature has been noted, suggesting a propensity for degradation under certain environmental conditions.[1][3][4][5] Understanding the stability and degradation profile of this molecule is crucial for forensic analysis, chemical synthesis optimization, and for ensuring the purity and safety of related pharmaceutical compounds.

This guide will cover:

-

Known stability information.

-

Hypothesized degradation pathways based on functional group chemistry.

-

Recommended protocols for forced degradation studies.

-

Analytical methodologies for stability-indicating assays.

Known Stability and Physicochemical Properties

Currently, there is a significant lack of quantitative data in peer-reviewed literature detailing the stability of this compound under forced degradation conditions such as hydrolysis, oxidation, photolysis, and thermolysis. The primary piece of stability information available is its characterization as a "thermolabile powder".[1][3][4][5]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₃ | PubChem |

| Molecular Weight | 253.68 g/mol | PubChem |

| IUPAC Name | 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | PubChem |

| Synonyms | 2-CPNCH, Deamino Nitro Norketamine | PubChem |

Theoretical Degradation Pathways

Based on the structure of this compound, which contains a ketone, a tertiary nitro group, and a chlorophenyl group, several degradation pathways can be hypothesized.

Hydrolytic Degradation

The molecule's stability is expected to be pH-dependent.

-

Acidic Hydrolysis: Under strong acidic conditions, the nitro group may be susceptible to hydrolysis, potentially leading to the formation of a ketone and nitrous oxide via a mechanism similar to the Nef reaction.[6]

-

Basic Hydrolysis: In alkaline conditions, α-nitro ketones can undergo retro-Michael or other rearrangement reactions. Base-catalyzed hydrolysis may lead to cleavage of the cyclohexanone (B45756) ring.[3]

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, could potentially oxidize the cyclohexanone ring or the nitroalkane moiety.

Photolytic Degradation

Nitroalkanes and aromatic chlorides can be susceptible to photodegradation.[7] UV or visible light could induce cleavage of the C-N bond or reactions involving the chlorophenyl group. The photochemical decomposition of nitroalkanes can proceed through nitro-nitrite isomerization.

Thermal Degradation

As a known thermolabile compound, thermal stress is expected to be a significant degradation pathway. The primary mechanism for the thermal decomposition of aliphatic nitro-compounds is often the homolytic cleavage of the C-NO₂ bond to form radical intermediates.[8][9]

Proposed Experimental Protocols for Forced Degradation Studies

To systematically investigate the stability of this compound, a forced degradation study according to ICH guidelines is recommended. The goal is to achieve 5-20% degradation to enable the identification of degradation products.[10]

Experimental Workflow for Forced Degradation Studies

References

- 1. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a novel norketamine precursor from seized powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nef reaction - Wikipedia [en.wikipedia.org]

- 7. 348. Primary photochemical processes. Part IX. A preliminary study of the decomposition of nitromethane and nitroethane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

Toxicology and Safety Profile of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety information for 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key precursor in the synthesis of norketamine and ketamine.[1][2][3] Due to a lack of direct toxicological studies on the parent compound, this guide focuses on its known safety data, the well-documented toxicological and pharmacological profiles of its primary metabolites, and the standardized experimental protocols for assessing the safety of chemical compounds. The primary mechanism of action of its metabolites is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This document is intended to serve as a resource for researchers and professionals in drug development by providing a thorough understanding of the potential safety considerations associated with this compound and its derivatives.

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of norketamine and, subsequently, the anesthetic drug ketamine.[1][3] As a precursor to pharmacologically active compounds, understanding its toxicological and safety profile is of paramount importance for safe handling, risk assessment, and regulatory compliance. This guide synthesizes the currently available, albeit limited, direct safety information for this compound and provides an in-depth analysis of the toxicology of its downstream metabolites, which are responsible for its ultimate biological effects.

Safety Profile of this compound

Table 1: Summary of Safety Data for this compound

| Parameter | Data | Reference |

| GHS Classification | Not classified as a hazardous substance. | MSDS |

| Acute Toxicity (Oral) | No data available. | MSDS |

| Skin Corrosion/Irritation | Not expected to be an irritant. | MSDS |

| Serious Eye Damage/Irritation | Not expected to be an irritant. | MSDS |

| Respiratory or Skin Sensitization | No data available. | MSDS |

| Germ Cell Mutagenicity | No data available. | MSDS |

| Carcinogenicity | No data available. | MSDS |

| Reproductive Toxicity | No data available. | MSDS |

| Specific Target Organ Toxicity (Single Exposure) | No data available. | MSDS |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | MSDS |

| Aspiration Hazard | No data available. | MSDS |

Note: The absence of data does not imply that the substance is harmless. Standard laboratory safety precautions should always be observed.

Toxicology of Metabolites: Norketamine and Ketamine

The in vivo toxicological profile of this compound is anticipated to be largely dictated by its metabolic conversion to norketamine and subsequently to other metabolites.[7][8] Norketamine is the major active metabolite of ketamine and is itself a non-competitive NMDA receptor antagonist, though with a lower potency than ketamine.[6][7]

Pharmacodynamics and Mechanism of Action

The primary pharmacological and toxicological effects of ketamine and norketamine are mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system in the central nervous system.[4][5][6] By acting as non-competitive antagonists, they block the ion channel of the NMDA receptor, which prevents the influx of calcium ions and disrupts normal excitatory neurotransmission.[5][9] This action leads to the characteristic dissociative anesthetic and analgesic effects, as well as potential psychomimetic and neurotoxic effects at higher doses.[4][5]

Acute Toxicity

Acute toxicity from ketamine can manifest as a range of symptoms affecting the central nervous, cardiovascular, and respiratory systems.[4][5]

Table 2: Summary of Acute Toxicological Data for Ketamine

| Parameter | Data | Species | Reference |

| LD50 (Oral) | 617 mg/kg | Mouse | Sigma-Aldrich SDS |

| Common Acute Effects | Impaired consciousness, dizziness, irrational behavior, hallucinations, abdominal pain, vomiting, agitation, seizures (in severe cases). | Human | [4][5] |

| Cardiovascular Effects | Increased heart rate and blood pressure due to sympathetic stimulation. | Human | [5] |

| Respiratory Effects | Generally maintained, but can be suppressed at high doses. | Human | [10] |

Chronic Toxicity

Chronic exposure to ketamine is associated with significant and potentially irreversible toxicity, particularly affecting the urinary and biliary systems.[4]

Table 3: Summary of Chronic Toxicological Effects of Ketamine

| System | Effects | Reference |

| Urological | Cystitis, which can lead to a contracted bladder, urinary incontinence, and renal damage. | [4] |

| Hepatobiliary | Cholangiopathy, leading to biliary duct damage and obstruction. | [4] |

| Neurological | Impaired verbal information processing, cognitive deficits. | [4] |

Experimental Protocols for Toxicological Assessment

In the absence of specific studies on this compound, this section outlines the standard experimental protocols that would be employed to evaluate its toxicological profile.

Acute Oral Toxicity (OECD Guidelines)

The assessment of acute oral toxicity is typically conducted following one of the OECD test guidelines (TG) to determine the LD50 or to classify the substance according to the Globally Harmonised System (GHS).[11]

-

OECD TG 420: Fixed Dose Procedure: This method involves administering a series of fixed doses to animals. The endpoint is the observation of clear signs of toxicity rather than death.[12][13]

-

OECD TG 423: Acute Toxic Class Method: This guideline uses a stepwise procedure with a small number of animals per step to classify the substance into one of several toxicity classes.[11][13]

-

OECD TG 425: Up-and-Down Procedure: This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

A general protocol for an acute oral toxicity study involves:

-

Animal Selection: Typically, rats are the preferred species.[14]

-

Fasting: Animals are fasted overnight prior to administration of the test substance.[12][14]

-

Dose Administration: The substance is administered orally via gavage in a single dose.[12][14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are used to assess the potential of a substance to cause cell death.[15]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[16]

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized.

-

Absorbance Measurement: The absorbance is measured to determine the percentage of viable cells.

-

-

LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[17]

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Supernatant Collection: A sample of the cell culture supernatant is collected.[17]

-

LDH Reaction: The supernatant is mixed with an LDH reaction mixture.[17]

-

Absorbance Measurement: The absorbance is measured to quantify the amount of LDH released.[17]

-

Genotoxicity - Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[18]

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.[18]

-

Exposure: The bacteria are exposed to the test compound with and without a metabolic activation system (S9 fraction from rat liver).[19]

-

Plating: The treated bacteria are plated on a histidine-deficient medium.[18]

-

Incubation: The plates are incubated for 48-72 hours.[18]

-

Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[18]

Visualizations

Metabolic Pathway

Caption: Metabolic pathway of this compound to its active metabolites.

Experimental Workflow for Toxicological Assessment

Caption: A tiered experimental workflow for the toxicological assessment of a novel chemical compound.

NMDA Receptor Signaling Pathway

References

- 1. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

- 2. Identification of a novel norketamine precursor from seized powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The clinical toxicology of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Paradox of Ketamine and the Clinical Manifestations of Acute and Chronic Toxicity EMRA [emra.org]

- 6. Norketamine - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. umwelt-online.de [umwelt-online.de]

- 13. m.youtube.com [m.youtube.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

"literature review of α-aryl-α-nitrocyclohexanones"

An in-depth technical guide on the synthesis, reactivity, and applications of α-aryl-α-nitrocyclohexanones, prepared for researchers, scientists, and drug development professionals.

Abstract

α-Aryl-α-nitrocyclohexanones are a class of organic compounds featuring a quaternary carbon center that serves as a crucial structural motif in synthetic chemistry. Their strategic importance lies in their role as versatile intermediates for the synthesis of complex molecules, including bioactive compounds and pharmaceutical agents. This technical guide provides a comprehensive review of the primary synthetic methodologies for accessing this scaffold, focusing on modern transition-metal-free and metal-catalyzed approaches. Key chemical transformations, particularly the stereoselective reduction to valuable chiral β-amino alcohols, are detailed. Furthermore, the application of α-aryl-α-nitrocyclohexanones as precursors for analogues of the veterinary anesthetic Tiletamine, as well as their potential in agrochemicals, is discussed. This document consolidates quantitative data, experimental protocols, and reaction pathways to serve as a practical resource for professionals in chemical and pharmaceutical development.

Introduction

In the fields of organic synthesis and medicinal chemistry, molecules containing a quaternary carbon center—a carbon atom bonded to four other carbon or heteroatoms—are of significant interest. The construction of such centers, especially in a stereocontrolled manner, remains a formidable challenge. The α-aryl-α-nitrocyclohexanone scaffold represents an important class of compounds that possess this feature. These molecules are not only intriguing synthetic targets but also valuable precursors to a range of functionalized products. The presence of the nitro and carbonyl groups provides two distinct handles for chemical manipulation, allowing for transformations into key intermediates like α-amino alcohols, which are vital components of many natural products and pharmaceuticals.[1][2] This review details the current state-of-the-art for the synthesis and functionalization of these important building blocks.

Synthesis of α-Aryl-α-nitrocyclohexanones

The creation of the α-aryl-α-nitrocyclohexanone core structure is primarily achieved through two modern strategies: the arylation of an α-nitrocyclohexanone precursor or the nitration of an α-arylcyclohexanone precursor.

Method 1: Transition-Metal-Free α-Arylation of 2-Nitrocyclohexanone (B1217707)

A highly efficient and environmentally benign method for synthesizing α-aryl-α-nitrocyclohexanones involves the reaction of 2-nitrocyclohexanone with a diaryliodonium salt in the presence of a base.[3] This approach avoids the use of transition metal catalysts, simplifying purification and reducing toxic waste. The reaction proceeds by forming a nitronate anion from 2-nitrocyclohexanone, which then acts as a nucleophile to attack the diaryliodonium salt, displacing the iodobenzene (B50100) leaving group and forming the desired C-C bond.

Caption: General workflow for metal-free α-arylation.

Data Presentation: Arylation with Diaryliodonium Salts

The following table summarizes the synthesis of various α-aryl-α-nitrocyclohexanones using the metal-free arylation method.[3]

| Entry | Aryl Group (Ar) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl | K₂CO₃ | DCE | 85 | 3 | 95 |

| 2 | 4-Bromophenyl | K₂CO₃ | DCE | 70 | 3 | 92 |

| 3 | 4-Chlorophenyl | K₂CO₃ | DCM | 100 | 1 | 93 |

| 4 | 3-Trifluoromethylphenyl | K₂CO₃ | DCE | 100 | 3 | 90 |

| 5 | 4-Methoxycarbonylphenyl | K₂CO₃ | DCE | 100 | 3 | 85 |

Yields are for isolated products.

Experimental Protocol: Synthesis of 2-Phenyl-2-nitrocyclohexanone (Table 1, Entry 1) [3]

-

To a dry 10 mL sealed tube, add 2-nitrocyclohexanone (28.6 mg, 0.20 mmol), potassium carbonate (K₂CO₃, 55.3 mg, 0.40 mmol), and diphenyliodonium (B167342) trifluoromethanesulfonate (B1224126) (172.1 mg, 0.40 mmol).

-

Evacuate the tube and backfill with argon gas.

-

Add 4.0 mL of 1,2-dichloroethane (B1671644) (DCE) via syringe.

-

Seal the tube and place it in a preheated oil bath at 85 °C.

-

Stir the reaction mixture for 3 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the title compound.

-

Product Characterization: ¹H NMR (400MHz, CDCl₃): δ 7.48-7.46 (m, 3H), 7.36-7.34 (m, 2H), 3.10-3.03 (m, 1H), 2.94-2.88 (m, 1H), 2.70-2.64 (m, 1H), 2.59-2.52 (m, 1H), 1.98-1.89 (m, 3H), 1.80-1.74 (m, 1H); ¹³C NMR (100MHz, CDCl₃): δ 200.5, 131.8, 130.0, 129.0, 128.2, 100.9, 40.0, 35.0, 27.0, 21.8.[3]

-

Method 2: Copper/Iron-Catalyzed Nitration of α-Arylcyclohexanones

An alternative route involves the direct nitration of a pre-formed α-arylcyclohexanone using a nitrating agent in the presence of a copper or iron catalyst.[4] This method is advantageous when the α-arylcyclohexanone starting material is readily available. Catalysts such as copper(II) acetate (B1210297) (Cu(OAc)₂) or ferric chloride (FeCl₃) are effective, and various nitrating agents like ammonium (B1175870) ceric nitrate (B79036) (CAN) or copper nitrate can be employed.

Data Presentation: Catalytic Nitration of 2-Arylcyclohexanones [4]

| Entry | Aryl Group (Ar) | Catalyst | Nitrating Agent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorophenyl | Cu(OAc)₂ | CAN | 85 | 12 | 91 |

| 2 | 3-Methoxyphenyl | Cu(OAc)₂ | CAN | 85 | 12 | 88 |

| 3 | Phenyl | Cu(OAc)₂ | Copper Nitrate | 80 | 16 | 85 |

Yields are for isolated products.

Key Chemical Transformations

The synthetic utility of α-aryl-α-nitrocyclohexanones stems from the reactivity of the nitro and carbonyl groups. The most significant transformation is their reduction to form β-amino alcohols, which are highly valuable chiral building blocks in pharmaceutical synthesis.[1][5]

Two-Step Reduction to β-Amino Alcohols

The conversion to β-amino alcohols is typically a two-step process:

-

Reduction of the Carbonyl: The ketone is first reduced to a secondary alcohol. This step can be performed stereoselectively using biocatalysts like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to yield chiral β-nitro alcohols with high enantiomeric excess.[5][6]

-

Reduction of the Nitro Group: The nitro group of the resulting β-nitro alcohol is then reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like zinc in acetic acid.

This sequence provides access to all four potential stereoisomers of the corresponding 2-amino-2-arylcyclohexanol.

Caption: Pathway from nitroketone to chiral amino alcohol.

Experimental Protocol: One-Pot Conversion to Boc-Protected Amino Alcohol [5]

A one-pot chemoenzymatic procedure can directly convert the starting α-nitroketone into an N-Boc-protected β-amino alcohol, avoiding the isolation of the intermediate nitro alcohol.

-

Perform the biocatalytic reduction of the α-nitroketone using an appropriate alcohol dehydrogenase (ADH) and cofactor recycling system in a buffered aqueous solution.

-

Once the reduction is complete, extract the product into an organic solvent (e.g., ethyl acetate).

-

To the organic phase, add zinc dust and ammonium formate. Heat the mixture to reduce the nitro group to the amine.

-

After the nitro reduction is complete, cool the mixture and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) to protect the newly formed amine.

-

Stir at room temperature until the protection is complete.

-

Work up the reaction and purify by column chromatography to yield the N-Boc-protected β-amino alcohol.

Applications in Drug Discovery and Agrochemicals

The α-aryl-α-nitrocyclohexanone scaffold and its derivatives are valuable in several industrial sectors, most notably pharmaceuticals and agriculture.

Caption: Application pathways for the core scaffold.

Precursors to Tiletamine Analogues

Tiletamine, chemically known as 2-(ethylamino)-2-(2-thienyl)cyclohexanone, is a dissociative anesthetic used in veterinary medicine.[7][8] It functions as an NMDA receptor antagonist, similar to ketamine.[3][4] The structure of Tiletamine is an α-aryl-α-aminocyclohexanone. α-Aryl-α-nitrocyclohexanones are ideal precursors for synthesizing novel Tiletamine analogues. By varying the aryl group and performing the reduction sequence described in Section 3, followed by N-alkylation, a library of new compounds can be generated for screening as potential NMDA receptor modulators. A concise synthesis of Tiletamine itself has been achieved starting from 2-nitrocyclohexanone, highlighting the direct relevance of this chemistry.[9]

Synthesis of Chiral β-Amino Alcohols

As previously noted, the reduction products, chiral β-amino alcohols, are of immense value. These motifs are present in numerous FDA-approved drugs and are widely used as chiral ligands and catalysts in asymmetric synthesis.[1][2] The ability to generate these compounds from α-aryl-α-nitrocyclohexanones provides a robust platform for drug discovery programs that require access to enantiopure building blocks.

Potential Herbicidal Activity

Patent literature suggests that compounds containing the α-nitro-α-aryl ketone skeleton can be used as herbicides and are widely applied in agricultural production.[3] While extensive structure-activity relationship studies are not publicly available, this points to a potential application in the agrochemical industry. The mechanism may be related to the activity of other ketone-containing herbicides that are known to inhibit plant-specific enzymes.[10]

Conclusion

α-Aryl-α-nitrocyclohexanones are a synthetically valuable class of compounds, providing efficient access to molecules with a quaternary stereocenter. Modern synthetic methods, particularly the metal-free arylation using diaryliodonium salts, offer safe and high-yielding routes to this scaffold. The true potential of these compounds is realized in their subsequent transformations, most notably the stereoselective reduction to chiral β-amino alcohols, which are privileged structures in medicinal chemistry. Their role as precursors to analogues of the anesthetic Tiletamine and their potential use as herbicides underscores their industrial relevance. Future research should focus on expanding the scope of asymmetric syntheses and conducting broader biological screenings of the α-aryl-α-nitrocyclohexanone core itself to uncover novel bioactivities.

References

- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiletamine hydrochloride [sitem.herts.ac.uk]

- 4. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Tiletamine - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. [PDF] Transition-metal-free α-arylation of nitroketones with diaryliodonium salts for the synthesis of tertiary α-aryl, α-nitro ketones. | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

The Emergence of a Precursor: A Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. While not a compound with a traditional history of therapeutic discovery, its recent emergence as a key precursor in the synthesis of norketamine and ketamine has brought it to the forefront of forensic and medicinal chemistry. This document details its synthesis, chemical characterization, and its pivotal role in the production of these pharmacologically active substances. All available quantitative data has been summarized, and detailed experimental protocols for its synthesis and subsequent conversions are provided.

Introduction and Discovery

The history of this compound is not one of a targeted therapeutic agent but rather of a molecule that has gained significance due to its role as a chemical intermediate. Its "discovery" in the public and scientific domain is closely tied to the monitoring of new psychoactive substances (NPS) and their precursors.

In recent years, law enforcement agencies, such as Taiwan's Ministry of Justice Investigation Bureau, have identified large quantities of this thermolabile yellow powder in seizures related to the illicit manufacture of ketamine and its metabolite, norketamine.[1] The identification of this compound as a commercially available precursor highlights a trend in illicit drug synthesis, where unregulated chemicals are exploited to produce controlled substances.[1][2] This has made its analytical characterization and the understanding of its synthetic routes a priority for forensic chemists.

While its primary significance lies in its precursor status, it is also used in the synthesis of (phenyl)octahydrobenzo[b][1][3]oxazines/oxazipines, which act as NMDA receptor antagonists.[1]

Chemical Synthesis

The synthesis of this compound can be achieved through various routes, often starting from simpler, commercially available reagents. Two common approaches are outlined below.

Synthesis Route 1: From Cyclohexanone (B45756) and 2-Chlorophenyl Magnesium Bromide

A multi-step synthesis starting from cyclohexanone provides a reliable method for producing this compound. This process involves the formation of a Grignard reagent, followed by dehydration, oxidation, and finally nitration.

Synthesis Route 2: Palladium-Catalyzed Arylation

An alternative approach involves the palladium-catalyzed α-arylation of cyclohexanone with an appropriate aryl halide. This modern synthetic method offers an efficient way to form the carbon-carbon bond between the cyclohexanone ring and the 2-chlorophenyl group.

Application in the Synthesis of Norketamine and Ketamine

The primary application of this compound is as a direct precursor to norketamine, which is then converted to ketamine. This conversion is a two-step process involving reduction of the nitro group followed by methylation.

Reduction to Norketamine

The nitro group of this compound is reduced to an amine to form norketamine. This is commonly achieved using reducing agents such as zinc powder in the presence of an acid like formic acid.

Methylation to Ketamine via Eschweiler-Clarke Reaction

Norketamine is subsequently methylated to yield ketamine. The Eschweiler-Clarke reaction is a well-established and efficient method for this transformation, utilizing formaldehyde (B43269) and formic acid.[3][4] This process is noted for its short reaction time and the use of readily available chemicals.[3][4]

Quantitative Data

Table 1: Physicochemical and Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClNO₃ | General Knowledge |

| Molecular Weight | 253.68 g/mol | General Knowledge |

| Appearance | Yellow powder | [1] |

| Thermal Stability | Thermolabile | [1][5] |

| ¹H NMR Data | See original source for detailed shifts | [2] |

| ¹³C NMR Data | See original source for detailed shifts | [2] |

| Mass Spectrometry | See original source for fragmentation pattern | [2] |

Note: Detailed NMR and mass spectrometry data can be found in the cited forensic science literature.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol based on Route 1)

-

Grignard Reaction: 2-chlorophenyl magnesium bromide is prepared from 2-chlorobromobenzene and magnesium turnings in anhydrous diethyl ether. Cyclohexanone is then added dropwise to the Grignard reagent at 0 °C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Dehydration: The resulting tertiary alcohol is dehydrated using an acidic catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene (B28343) with a Dean-Stark apparatus to remove water and yield 1-(2-chlorophenyl)cyclohexene.

-

Oxidation: The alkene is then oxidized to the corresponding α-hydroxy ketone, 2-(2-chlorophenyl)-2-hydroxycyclohexanone, using an oxidizing agent such as potassium permanganate (B83412) in a cooled, basic solution.

-

Nitration: The α-hydroxy ketone is nitrated to give this compound. Note: Specific reagents and conditions for this nitration step are not well-documented in the reviewed literature and would require further developmental research.

Synthesis of Norketamine from this compound

-

This compound is dissolved in formic acid.

-

Zinc powder is added portion-wise to the solution while stirring.

-

The reaction mixture is stirred until the reduction is complete (monitored by TLC).

-

The excess zinc is filtered off, and the filtrate is basified with a strong base (e.g., NaOH) to precipitate the norketamine.

-

The product is then extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield crude norketamine, which can be further purified.

Synthesis of Ketamine from Norketamine (Eschweiler-Clarke Reaction)

-

Norketamine is mixed with an excess of formic acid and formaldehyde (as an aqueous solution, formalin).

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is made basic with a strong base.

-

The ketamine is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the final product.

Mandatory Visualizations

Caption: Synthetic pathway from starting materials to ketamine.

Caption: Experimental workflow for norketamine and ketamine synthesis.

Biological Activity and Signaling Pathways

There is currently no scientific literature available that describes the specific biological activity or signaling pathways of this compound itself. Its significance is derived from its role as a precursor to the pharmacologically active compounds norketamine and ketamine.

Norketamine, a metabolite of ketamine, and ketamine itself are well-characterized as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[3] Their interaction with the NMDA receptor is a key mechanism behind their anesthetic and, in the case of ketamine, antidepressant effects.

Conclusion

This compound serves as a compelling case study in the evolution of synthetic chemistry and its intersection with forensic science and pharmacology. While not a therapeutic agent in its own right, its efficient conversion to norketamine and ketamine has established its importance. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable information for researchers in relevant fields. Further research into the direct biological effects of this compound, if any, may be a future area of investigation.

References

- 1. guidechem.com [guidechem.com]

- 2. Identification of a novel norketamine precursor from seized powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new process of ketamine synthesis from this compound proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone (CAS No. 2079878-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 2079878-75-2, identified as 2-(2-Chlorophenyl)-2-nitrocyclohexanone. This document consolidates available data on its properties, applications, and commercial availability, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a substituted cyclohexanone (B45756) derivative. It is recognized primarily as a precursor in the synthesis of other chemical entities, most notably norketamine.[1][2][3] This compound is also utilized as an analytical reference standard in forensic and research applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2079878-75-2 | [1][4][5] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1][4][5] |

| Molecular Weight | 253.68 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-CPNCH | [1][7] |

| Appearance | Crystalline solid, White crystalline powder | [1] |

| Density | 1.33 ± 0.1 g/cm³ | [2][4] |

| Boiling Point | 412.5 ± 45.0 °C | [2][4] |

| Melting Point | Not available | [4][7] |

| Flash Point | Not available | [4][7] |

| Purity | ≥97%, ≥98% | [1][4] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 3 years | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| DMF | 30 mg/mL | [1] |

| DMSO | 10 mg/mL | [1] |

| Ethanol | 0.5 mg/mL | [1] |

Applications in Research and Synthesis

The primary application of this compound is as a chemical intermediate. It serves as a precursor in the synthesis of norketamine, a metabolite of ketamine.[1][2][3] Due to its role in the synthesis of psychoactive substances, it has been identified in seized materials by law enforcement and is of interest in forensic chemistry.[1]

The compound is also used in the synthesis of (phenyl)octahydrobenzo[b][4][8]oxazines/oxazipines, which are described as NMDA receptor antagonists.[3][9]

Experimental Information

Detailed, peer-reviewed experimental protocols for the synthesis or use of this compound are not widely available in the public domain. One study identified the compound in seized powders and confirmed its structure using various analytical techniques.[3] The synthesis of ketamine from this intermediate is mentioned to involve nitro reduction and amine methylation.[9] A continuous-flow process for the synthesis of norketamine from this precursor has also been developed, involving steps such as α-bromination, imination/rearrangement, and α-iminol rearrangement.[3]

Due to the nature of this compound as a synthetic precursor and its association with controlled substances, detailed synthetic procedures are not commonly published.

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not known to have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a building block for other pharmacologically active compounds, such as norketamine, which is an NMDA receptor antagonist.[3]

Logical Relationship: Synthesis Precursor

Caption: Precursor relationship of this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Table 3: Hazard Identification

| Hazard Classification | Rating | Source |

| NFPA Health | 0 | [7] |

| NFPA Fire | 0 | [7] |

| NFPA Reactivity | 0 | [7] |

| HMIS Health | 0 | [7] |

| HMIS Fire | 0 | [7] |

| HMIS Reactivity | 0 | [7] |

Suppliers

This compound is available from a number of chemical suppliers, primarily for research and forensic use.

Table 4: Commercial Suppliers

| Supplier | Product Name | Purity |

| Cayman Chemical | This compound | ≥98% |

| Chemsrc | This compound | 97.0% |

| Apollo Scientific | This compound | Not specified |

| Molport | 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | Not specified |

| Echemi | This compound | 99% |

| Guidechem | This compound | Not specified |

| ChemicalBook | This compound | 99% |

Disclaimer: This information is for research and development purposes only. Please consult the supplier's documentation for detailed specifications and safety information.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:2079878-75-2 | Chemsrc [chemsrc.com]

- 5. 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | 2079878-75-2 | Buy Now [molport.com]

- 6. echemi.com [echemi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Cas 2079878-75-2,2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | lookchem [lookchem.com]

- 9. This compound: Identification and Application_Chemicalbook [chemicalbook.com]

The Formation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway leading to 2-(2-chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds, including norketamine and ketamine.[1][2][3] The mechanism of formation is detailed through a two-step process involving a palladium-catalyzed α-arylation of cyclohexanone (B45756) followed by a copper-assisted nitration. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to support the synthetic strategy.

Introduction

This compound is a crucial precursor for the synthesis of Norketamine and other derivatives with potential applications as NMDA receptor antagonists.[1][2] Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve desirable yields. This guide focuses on a well-documented synthetic route, breaking down each step to provide a clear understanding of the chemical transformations involved.

Overall Synthetic Pathway

The formation of this compound is achieved through a two-step synthesis starting from cyclohexanone and 1-bromo-2-chlorobenzene (B145985). The overall transformation is depicted below:

Step 1: Palladium-Catalyzed α-Arylation of Cyclohexanone

The initial step involves the formation of a carbon-carbon bond between the α-position of cyclohexanone and the 2-chlorophenyl group from 1-bromo-2-chlorobenzene. This reaction is a palladium-catalyzed cross-coupling reaction, often referred to as a Buchwald-Hartwig α-arylation of ketones.[4]

Mechanism of α-Arylation

The catalytic cycle for the palladium-catalyzed α-arylation of cyclohexanone is believed to proceed through three key stages: oxidative addition, formation of a palladium enolate, and reductive elimination.[3][5]

-

Oxidative Addition: The active Pd(0) catalyst reacts with 1-bromo-2-chlorobenzene, inserting itself into the carbon-bromine bond to form a Pd(II) species.

-

Enolate Formation: In the presence of a base, cyclohexanone is deprotonated to form an enolate, which then coordinates with the palladium complex, displacing the bromide ion.

-

Reductive Elimination: The 2-chlorophenyl group and the enolate moiety on the palladium center couple, forming the C-C bond of the product, 2-(2-chlorophenyl)cyclohexanone, and regenerating the Pd(0) catalyst.[3][5]

Experimental Protocol: α-Arylation

The following protocol is adapted from established procedures for palladium-catalyzed α-arylation of ketones.[4]

Materials:

-

Cyclohexanone

-

1-Bromo-2-chlorobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene

-

Argon (or other inert gas)

Procedure:

-

To an oven-dried round-bottom flask, add Pd₂(dba)₃ (0.005 eq), Xantphos (0.012 eq), and Cs₂CO₃ (1.4 eq).

-

Seal the flask and purge with argon.

-

Add toluene, followed by cyclohexanone (1.2 eq) and 1-bromo-2-chlorobenzene (1.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: α-Arylation

| Parameter | Value | Reference |

| Catalyst | Pd₂(dba)₃ / Xantphos | [4] |

| Base | Cs₂CO₃ | [4] |

| Solvent | Toluene | [4] |

| Temperature | 80°C | [4] |

| Yield | 51% (unoptimized) | [4] |

Step 2: Copper-Assisted Nitration

The second step involves the introduction of a nitro group at the α-position of 2-(2-chlorophenyl)cyclohexanone. This is achieved through a copper-assisted nitration using ceric ammonium nitrate (B79036) (CAN) as the nitrating agent.[4][6]

Mechanism of Nitration

The precise mechanism for this copper-assisted nitration is still a subject of investigation, but it is proposed that ceric ammonium nitrate serves multiple roles as a Lewis acid, an oxidant, and a source of the nitro group.[6] The copper salt is believed to stabilize radical intermediates.[4]

A plausible pathway involves the formation of an enolate or a radical at the α-position of the ketone, facilitated by CAN. This intermediate is stabilized by the copper(II) species. Subsequent reaction with a nitrating species, also derived from CAN, leads to the final product.

Experimental Protocol: Nitration

The following protocol is based on a reported procedure for the nitration of α-aryl ketones.[4]

Materials:

-

2-(2-Chlorophenyl)cyclohexanone

-

Copper(II) acetate (Cu(OAc)₂)

-

Ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆)

-

Argon (or other inert gas)

Procedure:

-

In a sealed tube, combine 2-(2-chlorophenyl)cyclohexanone (1.0 eq), Cu(OAc)₂ (0.1 eq), and (NH₄)₂Ce(NO₃)₆ (2.5 eq).

-

Add 1,2-dichloroethane as the solvent.

-

Purge the tube with argon and seal it.

-

Heat the reaction mixture to 80°C in an oil bath and stir for 12-96 hours.

-

Alternatively, microwave irradiation can be employed for a shorter reaction time (e.g., 50 minutes).[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute with water.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography on silica gel.

Quantitative Data: Nitration

| Parameter | Value (Conventional Heating) | Value (Microwave) | Reference |

| Catalyst | Cu(OAc)₂ | Cu(OAc)₂ | [4] |

| Nitrating Agent | (NH₄)₂Ce(NO₃)₆ | (NH₄)₂Ce(NO₃)₆ | [4] |

| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) | [4] |

| Temperature | 80°C | - | [4] |

| Time | 12-96 hours | 50 minutes | [4] |

| Yield | 51% (literature) | 22% | [4] |

Conclusion

The synthesis of this compound via a two-step sequence of palladium-catalyzed α-arylation and copper-assisted nitration provides a viable route to this important pharmaceutical intermediate. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of these steps could lead to more efficient and scalable production of this key precursor.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of norketamine, a major metabolite of ketamine, utilizing 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) as a key precursor. This synthetic route involves the reduction of the nitro group of 2-CPNCH to an amine, yielding norketamine. While the illicit synthesis of ketamine from norketamine has been reported, this document focuses on the legitimate scientific application of synthesizing norketamine for research and development purposes, such as in the study of its pharmacological properties and potential therapeutic applications. The protocol described herein is based on methodologies reported in forensic chemistry literature.

Introduction

Norketamine is the principal active metabolite of ketamine, a well-known anesthetic and antidepressant. It exhibits its own distinct pharmacological profile, including antidepressant-like effects, and is a subject of ongoing research in neuroscience and drug development. The synthesis of norketamine is crucial for enabling these studies. One identified synthetic pathway proceeds via the precursor this compound (2-CPNCH).[1][2][3][4] This compound can be chemically reduced to form norketamine.[1][5]

Forensic science literature has detailed the use of this pathway in clandestine laboratories for the eventual synthesis of ketamine.[1][5] Notably, a study by Yen et al. (2023) published in Forensic Science International describes the reduction of 2-CPNCH to norketamine using zinc powder and formic acid.[1] This method represents a key step in the synthesis of norketamine from this specific precursor.

Synthesis Pathway

The core of the synthesis involves the reduction of the tertiary nitro group in this compound to a primary amine, thereby forming norketamine.

Caption: Synthetic pathway from 2-CPNCH to Norketamine.

Experimental Protocol: Reduction of this compound

The following protocol is based on the reduction method identified in the forensic literature.[1] Note: This protocol is intended for research purposes only and should be carried out by qualified personnel in a controlled laboratory setting, adhering to all relevant safety regulations.

Materials:

-

This compound (2-CPNCH)

-

Zinc powder (Zn)

-

Formic acid (HCOOH)

-

Suitable organic solvent (e.g., methanol, ethanol)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

-

Rotary evaporator

-

Chromatography equipment for purification (optional, but recommended)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable organic solvent.

-

Addition of Reagents: To the stirred solution, add formic acid followed by the portion-wise addition of zinc powder. The addition of zinc may be exothermic, and the reaction temperature should be monitored and controlled.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the starting material. The exact reaction time and temperature may require optimization.

-

Workup:

-

After cooling to room temperature, filter the reaction mixture to remove excess zinc powder and other insoluble materials.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or another suitable base. Monitor the pH to ensure complete neutralization of the formic acid.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude norketamine.

-